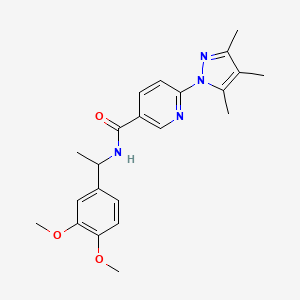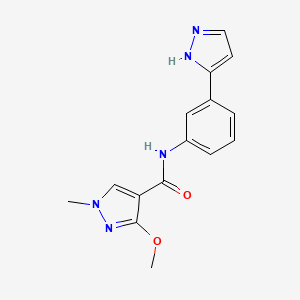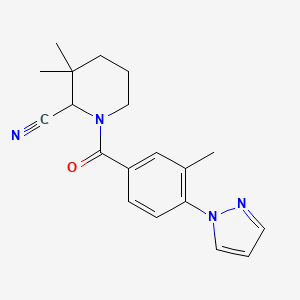
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the IUPAC name (5-methoxy-2-pyrazinyl)methanamine dihydrochloride . It has a molecular weight of 212.08 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Methoxypyrazin-2-yl)methanamine dihydrochloride” is1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“(5-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.08 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Applications De Recherche Scientifique
Antimicrobial Activities
Research into quinoline derivatives carrying a triazole moiety, similar in structural innovation to (5-Methoxypyrazin-2-yl)methanamine dihydrochloride, has demonstrated significant antimicrobial activities. These compounds, synthesized through multi-step reactions involving methoxyaniline derivatives, have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates a potential application of structurally similar compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Neuropharmacology
Studies on compounds like m-Chlorophenylpiperazine, which shares a conceptual framework with (5-Methoxypyrazin-2-yl)methanamine dihydrochloride in terms of receptor targeting, have been instrumental in probing serotonin function. These compounds are utilized extensively to evaluate serotonin receptor sensitivity, offering insights into the mechanisms of psychiatric disorders and the therapeutic potential of targeting serotonin receptors (Kahn & Wetzler, 1991).
Antidepressant Potential
Further research has explored the antidepressant potential of novel serotonin receptor antagonists, highlighting the importance of structural innovation in discovering new therapeutic agents. These studies have identified compounds with potent and selective action on serotonin receptors, offering promising avenues for the development of antidepressant drugs with improved efficacy and safety profiles (Sniecikowska et al., 2019).
Environmental Impact Assessment
Research on the environmental fate of herbicides structurally related to (5-Methoxypyrazin-2-yl)methanamine dihydrochloride has provided valuable information on their behavior in soil and water systems. These studies assess the risk of groundwater contamination by such compounds, informing regulatory decisions and environmental protection measures (Dousset, Babut, Andreux, & Schiavon, 2004).
Synthetic Chemistry and Material Science
In synthetic chemistry, the exploration of pyrazine derivatives has led to the development of novel compounds with potential applications in material science. Studies have focused on synthesizing and characterizing compounds for their luminescence properties, contributing to advancements in optical materials and sensors (Trilleras et al., 2017).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
(5-methoxypyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVKAMNBJISIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)



![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)